4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione
Description
This compound is a complex heterocyclic molecule featuring a fused tricyclic core with a sulfur-containing bridge (8λ⁶-thia group) and a 4-chlorophenyl ketone substituent. Crystallographic validation of its structure would rely on tools like SHELXL, a widely used program for small-molecule refinement .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-23-15-5-3-2-4-14(15)18-17(28(23,25)26)10-21-19(22-18)27-11-16(24)12-6-8-13(20)9-7-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXHEBLLVGYAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a complex organic molecule with potential biological significance due to its structural features and the presence of the 4-chlorophenyl moiety. This article examines its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of the sulfanyl group and the 4-chlorophenyl substituent are particularly noteworthy for their potential interactions in biological systems.
Biological Activity Overview
Research into the biological activity of compounds similar to this one has revealed several important areas:
- Anticancer Activity : Compounds containing a 4-chlorophenyl group have been studied for their ability to inhibit cancer cell growth. For instance, derivatives such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown promising results against glioblastoma cell lines by specifically inhibiting the AKT2/PKBβ kinase pathway, which is crucial in cancer progression .
- Antibacterial Properties : Several studies have reported that compounds with similar structures exhibit moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The mechanisms often involve enzyme inhibition that disrupts bacterial metabolism .
- Enzyme Inhibition : There is evidence that compounds with a sulfanyl group can act as inhibitors of various enzymes, including acetylcholinesterase and urease. These activities are significant for developing therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .
Case Study 1: Anticancer Efficacy
A study focused on a series of chlorophenyl-substituted compounds demonstrated that one specific derivative (compound 4j ) exhibited significant anti-glioma activity by inhibiting the formation of 3D neurospheres derived from glioma stem cells. This compound showed low cytotoxicity towards non-cancerous cells while effectively inducing cell death in malignant cells .
Case Study 2: Antibacterial Screening
In another investigation, synthesized compounds bearing the sulfamoyl functionality were tested for antibacterial properties. The results indicated that certain derivatives displayed strong inhibitory effects against urease and moderate antibacterial activity against several pathogens .
Data Tables
| Compound Name | Biological Activity | Target |
|---|---|---|
| Compound 4j | Anti-glioma | AKT2/PKBβ Kinase |
| Compound A | Antibacterial | Salmonella typhi, Bacillus subtilis |
| Compound B | Enzyme Inhibition | Acetylcholinesterase |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key analogs of the target compound include:
N-(3-Chloro-4-Methoxyphenyl)-2-({9-Methyl-8,8-Dioxo-8λ⁶-Thia-3,5,9-Triazatricyclo[8.4.0.0²,⁷]Tetradeca-1(14),2(7),3,5,10,12-Hexaen-4-yl}Sulfanyl)Acetamide (CAS 895102-81-5): Substituent: 3-Chloro-4-methoxyphenyl acetamide.
N-(4-Chlorophenyl)-2-({9-[(4-Fluorophenyl)Methyl]-8,8-Dioxo-8λ⁶-Thia-3,5,9-Triazatricyclo[8.4.0.0²,⁷]Tetradeca-1(14),2(7),3,5,10,12-Hexaen-4-yl}Sulfanyl)Acetamide :
- Substituent: 4-Fluorophenylmethyl group.
- Key difference: Introduction of a fluorinated benzyl group enhances lipophilicity (logP) and metabolic stability .
Table 1: Structural Comparison of Analogs
Computational Similarity Analysis
Similarity coefficients and 3D conformational metrics highlight differences:
- Tanimoto Coefficient (2D Fingerprints) :
- PubChem3D Similarity Scores :
Table 2: Computed Similarity Metrics
| Metric | Target vs. CAS 895102-81-5 | Target vs. 4-Fluorophenylmethyl Analog |
|---|---|---|
| Tanimoto Coefficient | 0.73 | 0.68 |
| Shape Similarity (ST) | 0.82 | 0.78 |
| Feature Similarity (CT) | 0.55 | 0.48 |
Physicochemical and ADME Properties
- Solubility : The target compound’s ketone group may reduce aqueous solubility compared to the acetamide-containing analogs.
- logP : Estimated logP values:
Research Implications and Gaps
- Structural Insights : The 4-chlorophenyl ketone group in the target compound may enhance target binding via π-π stacking, whereas acetamide analogs could favor hydrogen bonding .
- Limitations : Lack of experimental bioactivity data necessitates further studies on kinase inhibition or cytotoxicity.
- Synthetic Challenges : Multi-step synthesis and purification of the tricyclic core require optimization, as seen in analogous spirocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
